
Levofloxacin-Tetrafluor-Unreinheit 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levofloxacin Tetrafluoro Impurity 2, also known as Ethyl (αZ)-α-(ethoxymethylene)-2,3,4,5-tetrafluoro-β-oxobenzenepropanoate, is a chemical impurity associated with the antibiotic levofloxacin. Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections. The presence of impurities like Levofloxacin Tetrafluoro Impurity 2 is critical to monitor and control during the manufacturing process to ensure the safety and efficacy of the pharmaceutical product .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Role in Drug Formulations
Levofloxacin Tetrafluoro Impurity 2 is investigated for its role as an impurity in drug formulations. Understanding its impact on stability and efficacy is crucial for developing high-quality pharmaceuticals. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to assess the impurity's effects on levofloxacin formulations. A specific HPLC method using a Purospher STAR C18 column has shown a recovery rate of 100 ± 0.02% with detection limits as low as 2 ng, indicating its reliability for quality control .
Stability Testing
This impurity is also utilized in stability testing to evaluate the degradation patterns of levofloxacin under various conditions. Accelerated stability testing through HPLC can help determine the shelf life of levofloxacin and inform storage guidelines .
Biomedical Sciences
Assay Development
In biomedical applications, Levofloxacin Tetrafluoro Impurity 2 plays a critical role in the assay of levofloxacin levels in human plasma. A fast HPLC method with fluorescence detection has been developed for rapid biomedical analysis, allowing for efficient monitoring of drug levels .
Pharmacology
Drug Interaction Studies
The impurity is significant in studying the pharmacokinetics and pharmacodynamics of levofloxacin when interacting with other drugs. In vitro and in vivo studies have been conducted to understand potential interactions that could affect therapeutic outcomes and patient safety .
Bioavailability Assessment
Research indicates that the presence of essential elements such as magnesium and calcium can depress the availability of levofloxacin by varying percentages depending on the medium (gastric juice, pH buffers) . This information is vital for optimizing dosing regimens.
Toxicology
Safety Assessments
Toxicological evaluations involving acute, sub-acute, and chronic toxicity studies are essential for understanding the safety profile of Levofloxacin Tetrafluoro Impurity 2. These studies often utilize animal models to establish safety margins and regulatory standards .
Regulatory Affairs
Compliance and Quality Control
As part of regulatory compliance, the identification and quantification of impurities like Levofloxacin Tetrafluoro Impurity 2 are necessary for the approval processes of levofloxacin-based drugs. Regulatory guidelines mandate thorough analysis to ensure product safety and efficacy .
Case Study: Pediatric Use
A retrospective study evaluated the efficacy and safety of levofloxacin in children with severe infections. Among 25 patients treated, significant clinical improvements were noted, including a decrease in inflammatory markers. This study highlights the importance of monitoring adverse events related to levofloxacin therapy while ensuring effective treatment options for pediatric patients .
Case Study: Stability Under Stress Conditions
A study focused on accelerated stability testing revealed that Levofloxacin Tetrafluoro Impurity 2 significantly influences the degradation profile of levofloxacin under stress conditions (high temperature and varying pH levels). The findings underscore the need for careful formulation strategies to enhance drug stability .
Wirkmechanismus
Target of Action
Levofloxacin, the parent compound of Levofloxacin Tetrafluoro Impurity 2, is a fluoroquinolone antibiotic that primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . The primary target depends on the type of bacteria .
Mode of Action
Levofloxacin exerts its antimicrobial activity by inhibiting these two key bacterial enzymes, thereby preventing DNA replication and ultimately leading to bacterial cell death . It is bactericidal and has a broad-spectrum activity against both Gram-positive and Gram-negative organisms .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to rapid cell death . This affects the bacterial growth and proliferation pathways, resulting in the effective treatment of bacterial infections .
Pharmacokinetics
Levofloxacin’s pharmacokinetics are described by a linear two-compartment open model with first-order elimination . The estimated glomerular filtration rate (eGFR) significantly affects levofloxacin clearance . The population estimate for clearance was 1.12 L/h, while the volume of distribution in the central and peripheral compartments were 27.6 L and 28.2 L, respectively .
Result of Action
The inhibition of bacterial DNA replication by Levofloxacin leads to bacterial cell death, effectively treating the infection . It has been shown to be active against a wide range of bacteria, including Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis .
Action Environment
The efficacy of Levofloxacin can be influenced by various environmental factors. For instance, its degradation in aqueous environments can be achieved by adsorption . Moreover, enzymatic oxidation can also affect Levofloxacin’s action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Levofloxacin Tetrafluoro Impurity 2 can be synthesized from Ethyl 2,3,4,5-tetrafluorobenzoyl acetate and Triethyl orthoformate. The reaction typically involves the use of acetic anhydride at elevated temperatures (around 110°C) for a duration of approximately 2 hours .
Industrial Production Methods: The industrial production of Levofloxacin Tetrafluoro Impurity 2 involves a series of well-controlled chemical reactions to ensure high purity and yield. The process includes the use of specific solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the impurity .
Analyse Chemischer Reaktionen
Types of Reactions: Levofloxacin Tetrafluoro Impurity 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using hydrogen and a suitable catalyst.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Sodium methyl mercaptide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce defluorinated compounds .
Vergleich Mit ähnlichen Verbindungen
Levofloxacin Tetrafluoro Impurity 2 can be compared with other impurities of levofloxacin, such as:
Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
Levofloxacin Impurity C: Levofloxacin N-Oxide
Uniqueness: Levofloxacin Tetrafluoro Impurity 2 is unique due to the presence of four fluorine atoms in its structure, which can significantly influence its chemical properties and reactivity compared to other impurities .
Biologische Aktivität
Levofloxacin Tetrafluoro Impurity 2 is a derivative of the fluoroquinolone antibiotic levofloxacin, which is known for its broad-spectrum antibacterial activity. Understanding the biological activity of this impurity is crucial for assessing its potential effects and safety in pharmaceutical applications.
- Molecular Formula : C14H12F4O4
- Molecular Weight : 320.2363 g/mol
- CAS Number : 110548-02-2
Levofloxacin, the parent compound, exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and cell division in bacteria. By blocking these processes, levofloxacin leads to bacterial cell death, and it is hypothesized that Levofloxacin Tetrafluoro Impurity 2 may share similar mechanisms due to its structural relationship with levofloxacin .
Cytotoxicity and Anticancer Potential
Recent studies have explored modifications of levofloxacin to enhance anticancer properties. For instance, derivatives have shown promising cytotoxic activity against various cancer cell lines:
- Cytotoxicity Studies : Compounds derived from levofloxacin exhibited IC50 values ranging from 0.43 to 8.79 μM against liver cancer cells (Hep3B) and demonstrated significant effects on leukemia cells (L-SR) with IC50 values of 0.96 μM .
- Mechanism Insights : Some derivatives showed inhibitory effects on topoisomerase II beta (Topo2β), indicating a potential dual role in both antibacterial and anticancer activities.
Comparison of Biological Activities
Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Levofloxacin | Hep3B (Liver Cancer) | 0.43 - 8.79 | Inhibition of DNA gyrase & Topo2β |
Levofloxacin Tetrafluoro Impurity 2 | TBD | TBD | TBD |
Etoposide | Hep3B (Liver Cancer) | Reference | Topo2 inhibitor |
Case Studies
- Study on Impurities in Levofloxacin :
- Cytotoxic Activity Investigation :
Eigenschaften
CAS-Nummer |
103995-33-1 |
---|---|
Molekularformel |
C14H12F4O4 |
Molekulargewicht |
320.24 |
Aussehen |
White Solid to Pale Yellow Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
3-(2,3,4,5-tetrafluorophenyl)-3-oxo-2-(ethoxymethylene)-propanoic acid ethyl ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.